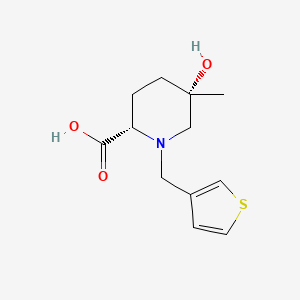
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached via a nucleophilic substitution reaction using a thiophen-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The thiophen-3-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, while the thiophen-3-ylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-hydroxy-5-methyl-1-(phenylmethyl)piperidine-2-carboxylic acid
- (2S,5S)-5-hydroxy-5-methyl-1-(benzyl)piperidine-2-carboxylic acid
- (2S,5S)-5-hydroxy-5-methyl-1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid lies in the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(16)4-2-10(11(14)15)13(8-12)6-9-3-5-17-7-9/h3,5,7,10,16H,2,4,6,8H2,1H3,(H,14,15)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBZIJPBCBDBPC-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)CC2=CSC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](N(C1)CC2=CSC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane](/img/structure/B8108747.png)
![3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8108751.png)
![(5-Fluorospiro[indoline-3,4'-piperidin]-1-yl)(furan-2-yl)methanone](/img/structure/B8108753.png)
![Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8108765.png)
![1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane](/img/structure/B8108774.png)
![N-Cyclobutyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B8108785.png)
![((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone](/img/structure/B8108797.png)
![(3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole](/img/structure/B8108804.png)
![5-Amino-1-(pyrimidin-5-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8108808.png)

![1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone](/img/structure/B8108823.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)-3-fluoropyridin-2-amine](/img/structure/B8108826.png)
![(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one](/img/structure/B8108832.png)
![N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine](/img/structure/B8108843.png)
